N-(1-(1H-1,2,4-triazol-1-yl)propan-2-yl)benzenesulfonamide N-(1-(1H-1,2,4-triazol-1-yl)propan-2-yl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 927640-46-8
VCID: VC21511803
InChI: InChI=1S/C11H14N4O2S/c1-10(7-15-9-12-8-13-15)14-18(16,17)11-5-3-2-4-6-11/h2-6,8-10,14H,7H2,1H3
SMILES: CC(CN1C=NC=N1)NS(=O)(=O)C2=CC=CC=C2
Molecular Formula: C11H14N4O2S
Molecular Weight: 266.32g/mol

N-(1-(1H-1,2,4-triazol-1-yl)propan-2-yl)benzenesulfonamide

CAS No.: 927640-46-8

Cat. No.: VC21511803

Molecular Formula: C11H14N4O2S

Molecular Weight: 266.32g/mol

* For research use only. Not for human or veterinary use.

N-(1-(1H-1,2,4-triazol-1-yl)propan-2-yl)benzenesulfonamide - 927640-46-8

Specification

CAS No. 927640-46-8
Molecular Formula C11H14N4O2S
Molecular Weight 266.32g/mol
IUPAC Name N-[1-(1,2,4-triazol-1-yl)propan-2-yl]benzenesulfonamide
Standard InChI InChI=1S/C11H14N4O2S/c1-10(7-15-9-12-8-13-15)14-18(16,17)11-5-3-2-4-6-11/h2-6,8-10,14H,7H2,1H3
Standard InChI Key YSKRMSKLOVLPON-UHFFFAOYSA-N
SMILES CC(CN1C=NC=N1)NS(=O)(=O)C2=CC=CC=C2
Canonical SMILES CC(CN1C=NC=N1)NS(=O)(=O)C2=CC=CC=C2

Introduction

Chemical Properties and Structural Characterization

N-(1-(1H-1,2,4-triazol-1-yl)propan-2-yl)benzenesulfonamide is identified by the CAS number 927640-46-8. It has a molecular formula of C11H14N4O2S with a molecular weight of 266.32 g/mol . The compound features a 1,2,4-triazole ring connected to a propan-2-yl group, which is further attached to a benzenesulfonamide moiety.

Structural Identifiers

The compound can be characterized by several structural identifiers as detailed in Table 1.

Table 1: Structural Identifiers of N-(1-(1H-1,2,4-triazol-1-yl)propan-2-yl)benzenesulfonamide

Identifier TypeValue
IUPAC NameN-[1-(1,2,4-triazol-1-yl)propan-2-yl]benzenesulfonamide
CAS Number927640-46-8
Standard InChIInChI=1S/C11H14N4O2S/c1-10(7-15-9-12-8-13-15)14-18(16,17)11-5-3-2-4-6-11/h2-6,8-10,14H,7H2,1H3
Standard InChIKeyYSKRMSKLOVLPON-UHFFFAOYSA-N
SMILESCC(CN1C=NC=N1)NS(=O)(=O)C2=CC=CC=C2
Canonical SMILESCC(CN1C=NC=N1)NS(=O)(=O)C2=CC=CC=C2
PubChem Compound ID15943546

The compound features several functional groups that contribute to its chemical properties and potential biological activities:

  • A 1,2,4-triazole ring: A five-membered heterocyclic compound containing three nitrogen atoms

  • A propan-2-yl linker: Connects the triazole ring to the sulfonamide group

  • A benzenesulfonamide group: Contains the sulfonamide functional group (-SO2NH-) attached to a benzene ring

The presence of the triazole ring is particularly significant as compounds containing this heterocycle have demonstrated considerable antimicrobial activity against various pathogens.

Biological Activity

Other Biological Activities

Beyond antimicrobial properties, triazole-containing sulfonamides have demonstrated a range of biological activities that may be relevant to our compound:

  • Antioxidant activity: Related compounds have shown radical scavenging abilities .

  • Enzyme inhibition: Potential interaction with enzymes like dihydropteroate synthase .

  • Antimalarial activity: Similar structural compounds have been investigated for antimalarial properties .

Structure-Activity Relationships

Understanding the structure-activity relationships is crucial for the development of more effective derivatives. The biological activity of N-(1-(1H-1,2,4-triazol-1-yl)propan-2-yl)benzenesulfonamide is likely influenced by several structural features:

Role of the Triazole Ring

The 1,2,4-triazole moiety contributes significantly to the biological activity of the compound. This heterocyclic structure can:

  • Enhance water solubility and bioavailability

  • Provide hydrogen bonding sites for target interactions

  • Contribute to antimicrobial properties through specific electronic configurations

Importance of the Sulfonamide Group

The benzenesulfonamide portion likely contributes to:

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of N-(1-(1H-1,2,4-triazol-1-yl)propan-2-yl)benzenesulfonamide is crucial for its potential development as a therapeutic agent. While specific data for this compound is limited in the available search results, general considerations for triazole-sulfonamide compounds include:

Absorption, Distribution, Metabolism, and Excretion (ADME)

The presence of both polar (triazole, sulfonamide) and nonpolar (benzene, propyl) groups affects:

  • Absorption characteristics across biological membranes

  • Distribution throughout body compartments

  • Metabolic pathways, particularly involving phase I and phase II reactions

  • Excretion mechanisms, primarily renal and hepatic

Toxicity Considerations

Safety assessment is critical for any potential therapeutic application. Areas of toxicological concern may include:

  • Potential for hypersensitivity reactions common to sulfonamide compounds

  • Hepatotoxicity and nephrotoxicity assessments

  • Genotoxicity and reproductive toxicity evaluations

  • Drug interaction potential, particularly with other medications metabolized by similar pathways

Research Applications

N-(1-(1H-1,2,4-triazol-1-yl)propan-2-yl)benzenesulfonamide has potential applications in various research fields:

Medicinal Chemistry

The compound serves as a valuable scaffold for medicinal chemistry research, particularly in:

  • Development of novel antimicrobial agents

  • Structure-activity relationship studies

  • Lead optimization for enhanced potency and reduced toxicity

  • Pharmacophore modeling for drug design

Materials Science

Triazole-containing compounds have applications beyond medicinal chemistry, potentially including:

  • Development of specialized polymers

  • Creation of coordination complexes with unique properties

  • Design of materials with specific electronic or optical characteristics

Analytical Methods

The compound may serve as:

  • A reference standard for analytical methods

  • A structural probe in biochemical research

  • A component in specialized reagents or assays

Future Research Directions

Several promising areas for future research on N-(1-(1H-1,2,4-triazol-1-yl)propan-2-yl)benzenesulfonamide include:

Structural Modifications

Strategic modifications to enhance biological activity might include:

  • Substitution patterns on the benzene ring

  • Alterations to the propan-2-yl linker length or composition

  • Introduction of additional functional groups to enhance target specificity

  • Investigation of isosteric replacements for key structural elements

Expanded Biological Screening

Comprehensive evaluation of biological activities should include:

  • Broader antimicrobial spectrum testing

  • Assessment against drug-resistant strains

  • In-depth mechanism of action studies

  • In vivo efficacy and toxicity evaluations in appropriate models

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